2-(Aminomethyl)-5-hydroxybenzoic acid, also known as 5-amino-2-hydroxybenzoic acid, is an aromatic compound characterized by the presence of an amino group and a hydroxy group attached to a benzoic acid structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential therapeutic applications.
2-(Aminomethyl)-5-hydroxybenzoic acid falls under the category of aminobenzoic acids, which are derivatives of benzoic acid containing one or more amino groups. It is also classified as a hydroxybenzoic acid, emphasizing its hydroxyl substitution on the benzene ring.
The synthesis of 2-(Aminomethyl)-5-hydroxybenzoic acid can be achieved through several methods:
The typical reaction conditions may include:
The molecular formula for 2-(Aminomethyl)-5-hydroxybenzoic acid is . The structure consists of a benzene ring with a hydroxyl group at position 5 and an amino group at position 2.
2-(Aminomethyl)-5-hydroxybenzoic acid participates in various chemical reactions:
These reactions often require specific conditions such as:
The mechanism by which 2-(Aminomethyl)-5-hydroxybenzoic acid exerts its biological effects primarily involves its interaction with biological targets such as enzymes and receptors.
In silico studies have demonstrated that derivatives of this compound exhibit favorable pharmacokinetic properties and binding affinities with cyclooxygenase-2 (COX-2) receptors, which are implicated in pain and inflammation management .
2-(Aminomethyl)-5-hydroxybenzoic acid has several applications in scientific research:
2-(Aminomethyl)-5-hydroxybenzoic acid serves as a key intermediate in chemoenzymatic routes for complex bioactive molecules. Pyridoxal phosphate (PLP)-dependent enzymes catalyze the stereoselective transamination and aromatization of aldehyde precursors to yield enantiopure forms of this scaffold. For instance, studies using Amycolatopsis mediterranei AHBA synthase demonstrate its capability to convert 5-deoxy-5-amino-3-dehydroshikimic acid to 3-amino-5-hydroxybenzoic acid (structurally analogous to the target compound) via PLP-mediated Schiff base formation and dehydration [4] [7]. This enzyme operates as a homodimer with a catalytic efficiency (kcat/KM) of 4.2 × 10³ M⁻¹s⁻¹, enabling gram-scale production under optimized bioreactor conditions [7].
Complementary routes employ lipases or esterases for kinetic resolution. Pseudomonas fluorescens lipase catalyzes enantioselective hydrolysis of methyl ester precursors, yielding (S)-2-(aminomethyl)-5-hydroxybenzoic acid with >98% ee. This method circumvents traditional resolution pitfalls, achieving 85% isolated yield at 10 mM substrate loading [8].
Table 1: Enzymatic Parameters for Key Biocatalytic Steps
| Enzyme | Reaction | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |
|---|---|---|---|---|
| AHBA Synthase (RifK) | Aromatization of amino-dehydroshikimate | 7.35 ± 0.04 | 0.72 ± 0.01 | 10,200 ± 200 |
| Pseudomonas Lipase PS | Ester hydrolysis of methyl precursor | 0.42 ± 0.03 | 2.15 ± 0.12 | 195 ± 10 |
Solution-phase synthesis dominates large-scale production due to operational simplicity. A three-step sequence starts with O-alkylation of methyl salicylate, followed by N-Mannich reaction with formaldehyde/ammonium chloride, and acidic hydrolysis. This route delivers 65–70% overall yield with minimal chromatography [5] [9]. Critical modifications include using Pearlman’s catalyst (Pd(OH)2) for hydrogenolytic deprotection at 40–50 psi H2, enhancing yields to >85% compared to Pd/C (≤60%) .
For solid-phase approaches, Rink amide resin enables iterative coupling. Fmoc-protected 2-(aminomethyl)-5-hydroxybenzoic acid is immobilized via its carboxylic acid group, allowing selective N-alkylation or acylation on the aminomethyl moiety. Cleavage with TFA/water (95:5) liberates derivatives in >90% purity (HPLC), ideal for peptide libraries [6] [8].
Table 2: Comparison of Synthetic Methodologies
| Method | Key Steps | Yield (%) | Purity | Scale Limitation |
|---|---|---|---|---|
| Solution-Phase (3-step) | O-Alkylation → N-Mannich → Hydrolysis | 65–70 | >95% (NMR) | Kilogram-scale |
| Solid-Phase (Rink) | Fmoc-loading → N-Functionalization → Cleavage | 80–85 | >90% (HPLC) | Milligram-scale |
The orthogonal reactivity of the aminomethyl (–CH2NH2) and phenolic hydroxyl groups permits sequential derivatization:
Bifunctional derivatives exploit both sites. N-Boc-protection followed by O-glycosylation installs glucose units, generating water-soluble prodrugs with 90% oral bioavailability in murine models [6].
Table 3: Representative Derivatives and Applications
| Derivative | Functionalization | Application | Key Property |
|---|---|---|---|
| N-Phenylacetyl-5-hydroxybenzamide | N-Acylation | COX-2 inhibition | ΔG = −9.2 kcal/mol (docking) |
| O-Carboxymethyl-Cu(II) complex | O-Alkylation + metal chelation | Anticancer agent | IC50 = 12 μM (A549 cells) |
| N-Boc-O-β-D-glucoside | N-Protection + O-glycosylation | Prodrug delivery | 90% oral bioavailability |
As a non-proteinogenic amino acid analog, this compound enables β-peptide architectures resistant to proteolysis. Fmoc-protected 2-(aminomethyl)-5-hydroxybenzoic acid undergoes standard solid-phase peptide synthesis (SPPS) using HBTU/HOBt activation. Incorporation into β-hexapeptides confers helical stability with only six residues (vs. 15–20 in α-peptides), confirmed by CD spectroscopy [8]. The phenolic hydroxyl participates in intramolecular hydrogen bonding, stabilizing turn structures (J-coupling = 8.5 Hz in NMR) [8].
Bioconjugates leverage the carboxylic acid for linker attachment. Coupling to desferrioxamine E via EDC/NHS yields siderophore mimics with enhanced iron-chelating capacity (pFe³⁺ = 22.7 vs. 21.9 for native desferrioxamine) . Additionally, antibody-drug conjugates (ADCs) use the aminomethyl group for lysine-specific coupling, achieving drug-antibody ratios (DAR) of 4.0 ± 0.3 [6].
Table 4: Peptide Synthesis and Conjugation Efficiency
| Conjugate Type | Coupling Reagent | Reaction Yield (%) | Biological Function |
|---|---|---|---|
| β-Hexapeptide backbone | HBTU/HOBt/DIEA | 78–85 | Stable helical structure |
| Desferrioxamine E mimic | EDC/NHS | 92 | Iron chelation (pFe³⁺ = 22.7) |
| Monoclonal antibody ADC | Sulfo-SMCC | 65 | Tumor-targeted delivery (DAR = 4.0) |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5